Isocorydine

Descripción general

Descripción

Isocorydine es un alcaloide aporfínico que pertenece a la clase de alcaloides bencilisoquinolínicos. Se encuentra naturalmente en varias especies de plantas, particularmente en la familia Papaveraceae. Este compuesto ha ganado una atención significativa debido a sus diversas actividades biológicas, que incluyen propiedades anticancerígenas, antiinflamatorias y neuroprotectoras .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La isocorydine se puede sintetizar a través de varias rutas químicas. Un método común involucra la condensación de precursores apropiados de bencilisoquinolina bajo condiciones de reacción específicas. Por ejemplo, la síntesis puede implicar el uso de derivados de bencilisoquinolina sustituidos con metoxi, seguidos de reacciones de ciclización y metilación .

Métodos de Producción Industrial

La producción industrial de this compound generalmente implica la extracción del compuesto de fuentes vegetales naturales. El proceso de extracción incluye extracción con solventes, purificación mediante cromatografía y cristalización para obtener this compound pura. Los avances en los métodos biotecnológicos también han permitido la producción de this compound a través de procesos de fermentación microbiana .

Análisis De Reacciones Químicas

Tipos de Reacciones

La isocorydine experimenta diversas reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar isocorydiona y otros derivados.

Reducción: Las reacciones de reducción pueden convertir la this compound en dihidrothis compound.

Sustitución: Las reacciones de sustitución, particularmente en los grupos metoxi, pueden producir una variedad de derivados.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El borohidruro de sodio y el hidruro de litio y aluminio se utilizan con frecuencia como agentes reductores.

Sustitución: Reactivos como los haluros de alquilo y los cloruros de acilo se utilizan para reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen isocorydiona, dihidrothis compound y varios derivados sustituidos. Estos productos a menudo exhiben actividades biológicas mejoradas en comparación con el compuesto original .

Aplicaciones Científicas De Investigación

Química: La isocorydine sirve como precursor para la síntesis de nuevos derivados de alcaloides con posibles aplicaciones farmacéuticas.

Biología: Se ha utilizado en estudios que investigan sus efectos sobre los procesos celulares, incluida la apoptosis y la regulación del ciclo celular.

Medicina: La this compound exhibe una actividad anticancerígena significativa, particularmente contra el carcinoma hepatocelular y el carcinoma de células escamosas orales.

Mecanismo De Acción

La isocorydine ejerce sus efectos a través de múltiples mecanismos:

Actividad Anticancerígena: Induce apoptosis en las células cancerosas al interrumpir la función mitocondrial y el metabolismo energético.

Efectos Neuroprotectores: La this compound modula los sistemas neurotransmisores y exhibe propiedades antioxidantes, protegiendo a las neuronas del estrés oxidativo.

Actividad Antiinflamatoria: El compuesto inhibe la producción de citocinas y mediadores proinflamatorios, reduciendo la inflamación.

Comparación Con Compuestos Similares

La isocorydine se compara con otros alcaloides aporfínicos como:

Glaucina: Conocida por sus propiedades broncodilatadoras y antiinflamatorias.

Boldina: Exhibe actividades antioxidantes y hepatoprotectoras.

Nuciferina: Tiene efectos antipsicóticos y antiinflamatorios.

La this compound destaca por su potente actividad anticancerígena y su capacidad para dirigirse a las células cancerosas resistentes a los medicamentos .

Actividad Biológica

Isocorydine, an aporphine alkaloid derived from various plant species, has garnered attention for its diverse biological activities, particularly in cancer treatment and anti-inflammatory effects. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound exhibits its biological effects through various mechanisms:

- Cell Cycle Arrest : Research indicates that this compound induces G2/M phase cell cycle arrest in hepatocellular carcinoma (HCC) cells by increasing cyclin B1 and phosphorylated CDK1 levels while inhibiting Cdc25C activation. This leads to decreased tumorigenicity in cancer cell lines such as SMMC-7721 and Huh7 .

- Anti-inflammatory Effects : In a study involving LPS-stimulated macrophages, this compound was shown to inhibit the release of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and protect against lung tissue damage. It achieves this by modulating the NF-κB signaling pathway, specifically reducing the nuclear translocation of NF-κB p65 .

Anticancer Activity

This compound and its derivatives have demonstrated significant anticancer properties across various studies:

In Vitro Studies

A series of experiments assessed the efficacy of this compound against different cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG2 | 186.97 |

| 8-Amino-Isocorydine | A549 | 56.18 |

| 6a,7-Dihydro-Isocorydione | SGC7901 | 7.53 |

| Isocorydione Derivative | HepG2 | 20.42 |

The derivatives exhibited improved potency compared to this compound itself, suggesting that structural modifications can enhance anticancer activity .

In Vivo Studies

In murine models, this compound has been shown to inhibit tumor growth in sarcoma S180-bearing mice. The compound significantly reduced the percentage of cancer stem cells (CD133+) in liver carcinoma models, indicating its potential to target chemoresistant cell populations .

Case Studies

- Hepatocellular Carcinoma : A study demonstrated that this compound treatment led to a significant decrease in the growth of HCC cells and reduced the population of CD133+ cancer stem cells, enhancing sensitivity to sorafenib, a common chemotherapeutic agent .

- Sepsis Model : In an LPS-induced sepsis model, this compound treatment resulted in decreased serum levels of pro-inflammatory cytokines and improved survival rates in mice subjected to acute lung injury .

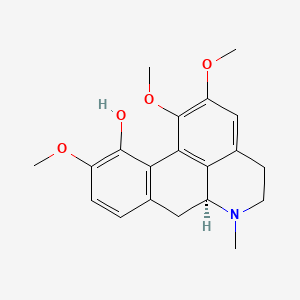

Propiedades

IUPAC Name |

(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(23-2)19(22)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELDJEKNFOQJOY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201023580 | |

| Record name | Isocorydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Isocorydine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

475-67-2 | |

| Record name | (+)-Isocorydine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocorydine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocorydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOCORYDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B5E87JEOX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-Isocorydine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 °C | |

| Record name | (S)-Isocorydine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.